REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[C:5]#N.C(O)=[O:12]>[Al].[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[CH:5]=[O:12] |f:2.3|
|
Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=CC1C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
catalyst
|
Smiles
|
[Al].[Ni]
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 2 h
|
Duration
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2 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was then filtered hot through Hyflo
|
Type
|
WASH
|
Details
|
the residue was washed well with hot ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a sticky solid
|
Type
|
DISTILLATION
|
Details
|
Distillation of this solid
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=O)C=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |